molecular formula C31H39FN6O6S2 B12503292 3-{[(5-{[1-(cyclobutylcarbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}-5-(3-fluorobenzenesulfonamido)pentyl)carbamothioyl]amino}propanoic acid

3-{[(5-{[1-(cyclobutylcarbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}-5-(3-fluorobenzenesulfonamido)pentyl)carbamothioyl]amino}propanoic acid

Cat. No.: B12503292
M. Wt: 674.8 g/mol
InChI Key: NEJMWPNVCQYZKG-UHFFFAOYSA-N
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Description

3-{[(5-{[1-(cyclobutylcarbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}-5-(3-fluorobenzenesulfonamido)pentyl)carbamothioyl]amino}propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a cyclobutyl group, and a fluorobenzenesulfonamido moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-{[1-(cyclobutylcarbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}-5-(3-fluorobenzenesulfonamido)pentyl)carbamothioyl]amino}propanoic acid involves multiple steps, including the formation of key intermediates and the use of various reagents and catalysts. The process typically starts with the preparation of the indole derivative, followed by the introduction of the cyclobutylcarbamoyl group and the fluorobenzenesulfonamido moiety. The final step involves the coupling of these intermediates under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The development of continuous flow processes and automated synthesis techniques may also play a role in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-{[1-(cyclobutylcarbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}-5-(3-fluorobenzenesulfonamido)pentyl)carbamothioyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups.

Scientific Research Applications

3-{[(5-{[1-(cyclobutylcarbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}-5-(3-fluorobenzenesulfonamido)pentyl)carbamothioyl]amino}propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and chemical products.

Mechanism of Action

The mechanism of action of 3-{[(5-{[1-(cyclobutylcarbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}-5-(3-fluorobenzenesulfonamido)pentyl)carbamothioyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(5-{[1-(cyclopropylcarbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}-5-(3-chlorobenzenesulfonamido)pentyl)carbamothioyl]amino}propanoic acid
  • 3-{[(5-{[1-(cyclopentylcarbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}-5-(3-bromobenzenesulfonamido)pentyl)carbamothioyl]amino}propanoic acid

Uniqueness

The uniqueness of 3-{[(5-{[1-(cyclobutylcarbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}-5-(3-fluorobenzenesulfonamido)pentyl)carbamothioyl]amino}propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C31H39FN6O6S2

Molecular Weight

674.8 g/mol

IUPAC Name

3-[[6-[[1-(cyclobutylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(3-fluorophenyl)sulfonylamino]-6-oxohexyl]carbamothioylamino]propanoic acid

InChI

InChI=1S/C31H39FN6O6S2/c32-21-7-5-10-23(18-21)46(43,44)38-26(13-3-4-15-33-31(45)34-16-14-28(39)40)29(41)37-27(30(42)36-22-8-6-9-22)17-20-19-35-25-12-2-1-11-24(20)25/h1-2,5,7,10-12,18-19,22,26-27,35,38H,3-4,6,8-9,13-17H2,(H,36,42)(H,37,41)(H,39,40)(H2,33,34,45)

InChI Key

NEJMWPNVCQYZKG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCNC(=S)NCCC(=O)O)NS(=O)(=O)C4=CC=CC(=C4)F

Origin of Product

United States

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